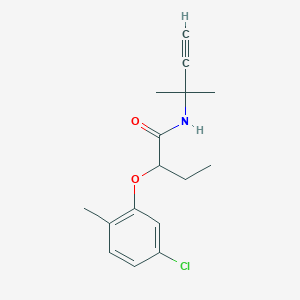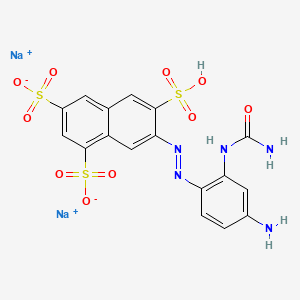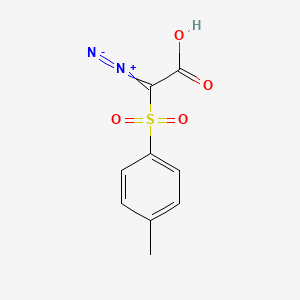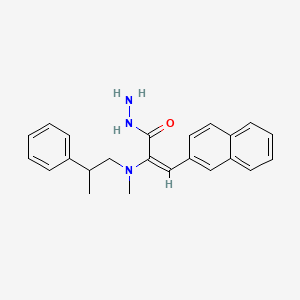
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide is a complex organic compound with a unique structure that combines elements of glycine, phenethyl, and naphthyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide typically involves multiple steps, starting with the preparation of the glycine derivative. The process includes:
N-Methylation of Glycine: This step involves the methylation of glycine using methyl iodide in the presence of a base such as sodium hydroxide.
Formation of the Phenethyl Derivative: The alpha-methylphenethyl group is introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Condensation with 2-Naphthylmethylene Hydrazide: The final step involves the condensation of the N-methyl-N-(alpha-methylphenethyl)glycine with 2-naphthylmethylene hydrazide under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the glycine or phenethyl moieties using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted glycine or phenethyl derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of novel materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
N-Methylglycine: A simpler derivative with similar structural features.
N-Phenethylglycine: Another related compound with a phenethyl group.
2-Naphthylmethylene Hydrazide: A component of the target compound with distinct properties.
Uniqueness
N-Methyl-N-(alpha-methylphenethyl)glycine 2-(2-naphthylmethylene)hydrazide is unique due to its combination of glycine, phenethyl, and naphthyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
72606-64-5 |
|---|---|
Fórmula molecular |
C23H25N3O |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
(E)-2-[methyl(2-phenylpropyl)amino]-3-naphthalen-2-ylprop-2-enehydrazide |
InChI |
InChI=1S/C23H25N3O/c1-17(19-8-4-3-5-9-19)16-26(2)22(23(27)25-24)15-18-12-13-20-10-6-7-11-21(20)14-18/h3-15,17H,16,24H2,1-2H3,(H,25,27)/b22-15+ |
Clave InChI |
VKAIUXWMSOGSLP-PXLXIMEGSA-N |
SMILES isomérico |
CC(CN(C)/C(=C/C1=CC2=CC=CC=C2C=C1)/C(=O)NN)C3=CC=CC=C3 |
SMILES canónico |
CC(CN(C)C(=CC1=CC2=CC=CC=C2C=C1)C(=O)NN)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



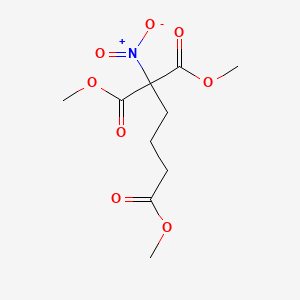
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)



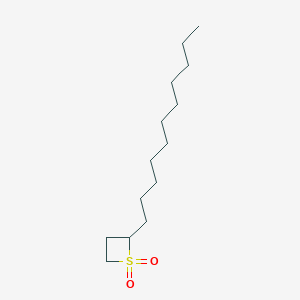
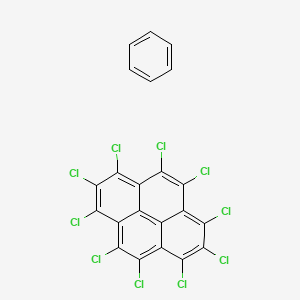
![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
